![molecular formula C22H34O3 B058879 [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate CAS No. 16321-28-1](/img/structure/B58879.png)
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate, also known as TMA, is a cyclic ether compound with a unique molecular structure. TMA has been widely used in scientific research due to its diverse biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is not fully understood. However, it is believed that [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate acts on ion channels and receptors in the brain and cardiovascular system. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been shown to have a potent inhibitory effect on the activity of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has also been shown to have an inhibitory effect on the activity of L-type calcium channels, which are essential for the regulation of cardiac and smooth muscle contraction.
Effets Biochimiques Et Physiologiques
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has diverse biochemical and physiological effects. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been shown to have a potent inhibitory effect on the activity of voltage-gated sodium channels, which can lead to a decrease in the excitability of neurons. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has also been shown to have an inhibitory effect on the activity of L-type calcium channels, which can lead to a decrease in the contractility of cardiac and smooth muscle. In addition, [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been shown to have an inhibitory effect on the activity of nicotinic acetylcholine receptors, which are essential for the transmission of signals between neurons.
Avantages Et Limitations Des Expériences En Laboratoire
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has several advantages as a tool for scientific research. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is a potent inhibitor of voltage-gated sodium channels, which makes it a valuable tool for studying the function of these channels in neurons. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is also a potent inhibitor of L-type calcium channels, which makes it a valuable tool for studying the function of these channels in the cardiovascular system. However, [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has some limitations as a tool for scientific research. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is a highly toxic compound that must be handled with care. In addition, [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has a short half-life, which can make it difficult to study the long-term effects of this compound on biological systems.
Orientations Futures
There are several future directions for research on [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate. One area of research is to investigate the effects of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate on other ion channels and receptors in the brain and cardiovascular system. Another area of research is to investigate the long-term effects of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate on biological systems. Finally, there is a need for research on the development of new compounds that are structurally similar to [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate but have improved pharmacological properties.
Méthodes De Synthèse
The synthesis of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate involves a multi-step process that requires careful attention to detail. The first step involves the synthesis of a key intermediate, 2,6,16-trimethyl-5-oxapentacyclo[9.7.0.0(2,8).0(4,6).0(12,16)]octadecane, which is then reacted with acetic anhydride to produce [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate. The synthesis of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been extensively used in scientific research as a tool to study various biological systems. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been used as a model compound to study the mechanism of action of cyclic ether compounds on the nervous system. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has also been used in studies to investigate the effects of cyclic ether compounds on ion channels and receptors in the brain. In addition, [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been used in studies to investigate the effects of cyclic ether compounds on the cardiovascular system.
Propriétés
Numéro CAS |
16321-28-1 |
|---|---|
Nom du produit |
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate |
Formule moléculaire |
C22H34O3 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate |
InChI |
InChI=1S/C22H34O3/c1-13(23)24-18-8-7-16-15-6-5-14-11-22(4)19(25-22)12-21(14,3)17(15)9-10-20(16,18)2/h14-19H,5-12H2,1-4H3/t14-,15-,16-,17-,18-,19-,20-,21-,22+/m0/s1 |
Clé InChI |
IKKPYHLRODAMEI-DPZUCKTFSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]5[C@@](C4)(O5)C)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC5C(C4)(O5)C)C)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC5C(C4)(O5)C)C)C |
Synonymes |
2β,3β-Epoxy-3-methyl-5α-androstan-17β-ol acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



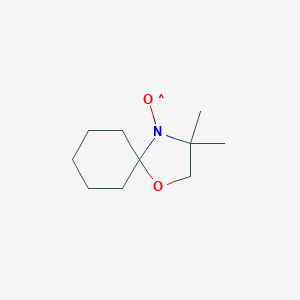
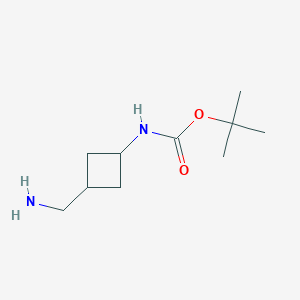
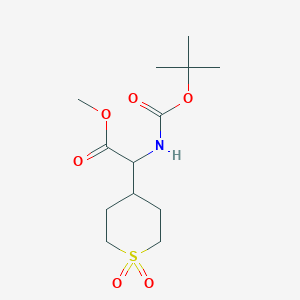
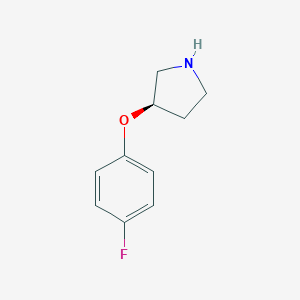
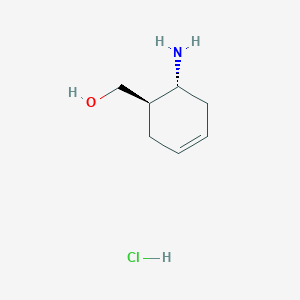
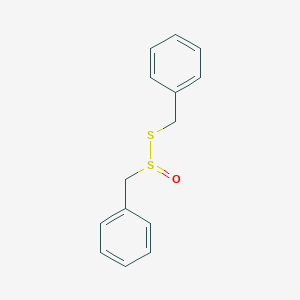


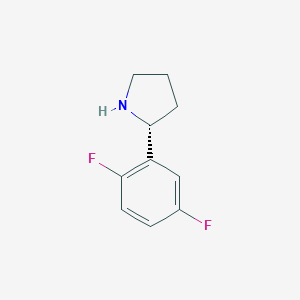
![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)
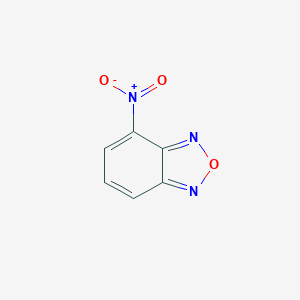
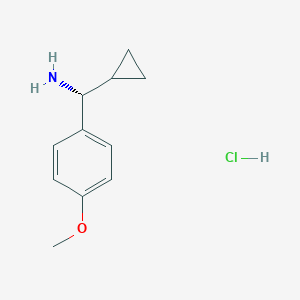
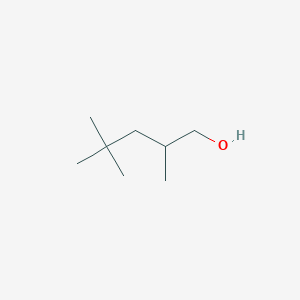
![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)